molecular formula C11H20O B081805 4-Ethynyl-2,6-dimethyl-4-heptanol CAS No. 10562-68-2

4-Ethynyl-2,6-dimethyl-4-heptanol

Cat. No. B081805
CAS RN: 10562-68-2
M. Wt: 168.28 g/mol
InChI Key: CSNWKQHTZXPWJS-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethyl-4-heptanol is an organic compound with the molecular formula C11H24O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2,6-dimethyl-4-heptanol can be represented by the SMILES string CC(C)CC(O)(CC(C)C)C#C . This indicates that the molecule consists of a heptanol backbone with ethynyl and methyl substituents.


Physical And Chemical Properties Analysis

4-Ethynyl-2,6-dimethyl-4-heptanol has a molecular weight of 172.312 . Detailed physical and chemical properties such as boiling point, critical temperature and pressure, density, and refractive index can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Fragrance Material Analysis : 2,6-Dimethyl-4-heptanol, a structurally similar compound to 4-Ethynyl-2,6-dimethyl-4-heptanol, has been reviewed for its use as a fragrance ingredient. This review focuses on toxicologic and dermatologic aspects of the compound, which is part of the branched chain saturated alcohols group used in fragrances (Mcginty et al., 2010).

  • Infrared Spectroscopy : The infrared spectroscopy of heptanol isomers, including compounds similar to 4-Ethynyl-2,6-dimethyl-4-heptanol, has been studied. These investigations are crucial for understanding the branching effect and aggregation in associating systems (Serra et al., 2017).

  • Hydroamination Reactions : Research on hydroamination of alcohols like 4-heptanol and carbonyl compounds on fused iron catalysts has been conducted, which is relevant for the synthesis of amines through "imine" and "enamine" mechanisms (Kliger et al., 1990).

  • Sensory Properties of Compounds : The study of stereochemistry and sensory properties of 2,6-Dimethyl-4-propyl-1,3-oxathiane and related compounds, synthesized using materials like 4-mercapto-2-heptanol, provides insights into the impact of molecular structure on sensory properties (Riegel et al., 2022).

  • Metabolic Studies : Metabolic pathways of n-heptane, leading to compounds like 4-heptanol, have been identified. Such studies are crucial for understanding the biotransformation and toxicity of industrial solvents (Perbellini et al., 1986).

  • Other Applications : Additional studies focus on areas like high-pressure effects on alcohols, Bergman cyclization of heptalenes, radical methods for introducing ethynyl groups, and the synthesis of novel compounds with potential applications in various fields such as polymerization, fluorescent thermometry, and crystal engineering (Pawlus et al., 2013), (Abou‐Hadeed, 2000), (Sukeda et al., 2003), (Cao et al., 2014).

Safety And Hazards

Safety data sheets indicate that 4-Ethynyl-2,6-dimethyl-4-heptanol should be kept away from heat, sparks, open flames, and hot surfaces. It is classified as an Aquatic Chronic 2 hazard, indicating potential long-term effects on aquatic life . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided where dust is formed .

properties

IUPAC Name

4-ethynyl-2,6-dimethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-6-11(12,7-9(2)3)8-10(4)5/h1,9-10,12H,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWKQHTZXPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426657
Record name 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2,6-dimethyl-4-heptanol

CAS RN

10562-68-2
Record name 4-ETHYNYL-2,6-DIMETHYL-4-HEPTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10562-68-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, Y Wu, G Yuan, L Hao, X Gao… - Chemistry–An Asian …, 2016 - Wiley Online Library
The chemical transformation of atmospheric CO 2 is of great significance yet still poses a great challenge. Herein, azole‐anion‐based aprotic ionic liquids (ILs) were synthesized by the …
Number of citations: 86 onlinelibrary.wiley.com

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